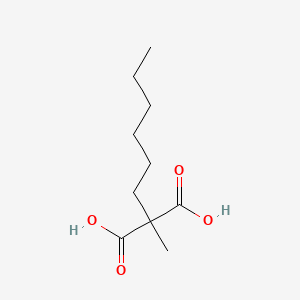
Hexyl(methyl)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl(methyl)propanedioic acid, also known as hexylmethylmalonic acid, is a dicarboxylic acid with the molecular formula C10H18O4. This compound is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a hexyl group and another by a methyl group. It is a versatile compound with applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexyl(methyl)propanedioic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid derivatives. The process typically starts with the formation of a malonic ester, followed by alkylation with hexyl and methyl halides. The general steps are as follows:
Formation of Malonic Ester: Malonic acid is esterified with an alcohol (e.g., ethanol) in the presence of an acid catalyst to form diethyl malonate.
Alkylation: The diethyl malonate is then treated with sodium ethoxide to form the enolate, which undergoes alkylation with hexyl bromide and methyl iodide.
Hydrolysis and Decarboxylation: The resulting alkylated malonic ester is hydrolyzed to form the corresponding dicarboxylic acid, followed by decarboxylation to yield this compound
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, alternative methods such as biocatalysis and fermentation are being explored to produce this compound more sustainably .
Análisis De Reacciones Químicas
Types of Reactions: Hexyl(methyl)propanedioic acid undergoes various chemical reactions typical of dicarboxylic acids:
Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
Amidation: Reacts with amines to form amides.
Decarboxylation: Undergoes thermal decarboxylation to form hexylmethylacetic acid.
Common Reagents and Conditions:
Esterification: Acid catalysts (e.g., sulfuric acid), alcohols (e.g., ethanol), and heat.
Amidation: Amines (e.g., methylamine), coupling agents (e.g., EDC), and mild heating.
Decarboxylation: Heat and sometimes a base (e.g., sodium hydroxide).
Major Products:
Esters: Hexyl(methyl)propanedioate esters.
Amides: Hexyl(methyl)propanedioamide.
Decarboxylation Product: Hexylmethylacetic acid
Aplicaciones Científicas De Investigación
Hexyl(methyl)propanedioic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential as an enzyme inhibitor in metabolic pathways.
Material Science: Utilized in the synthesis of polymers and resins with specific properties.
Pharmaceuticals: Explored for its potential therapeutic effects and as a precursor for drug synthesis
Mecanismo De Acción
The mechanism of action of hexyl(methyl)propanedioic acid in biological systems involves its interaction with enzymes and metabolic pathways. As a dicarboxylic acid, it can act as a competitive inhibitor for enzymes that utilize similar substrates. For example, it may inhibit enzymes in the Krebs cycle by mimicking the structure of intermediates like succinate or malate .
Comparación Con Compuestos Similares
Hexyl(methyl)propanedioic acid can be compared with other dicarboxylic acids such as:
Malonic Acid: The parent compound, with two carboxyl groups attached to a methylene group.
Succinic Acid: A similar dicarboxylic acid with a four-carbon chain.
Adipic Acid: A six-carbon dicarboxylic acid used in nylon production.
Uniqueness: this compound is unique due to its branched structure, which imparts different physical and chemical properties compared to linear dicarboxylic acids. This branching can influence its reactivity and interactions in various applications .
Propiedades
Número CAS |
4360-86-5 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-hexyl-2-methylpropanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-3-4-5-6-7-10(2,8(11)12)9(13)14/h3-7H2,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
AYICGNRTLKPWKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,4,6-trimethylbenzamide](/img/structure/B14166558.png)

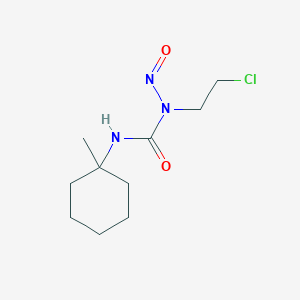
![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(3-hydroxypropyl)acetamide](/img/structure/B14166583.png)

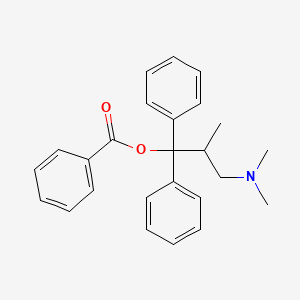

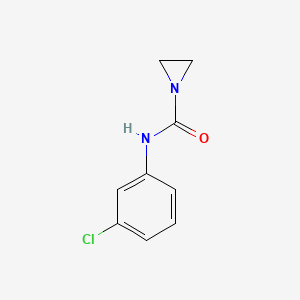
![11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dithione](/img/structure/B14166600.png)
![N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B14166607.png)
![1-Methylbicyclo[3.2.1]octane](/img/structure/B14166612.png)
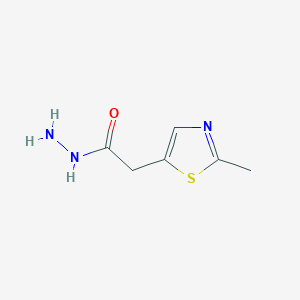
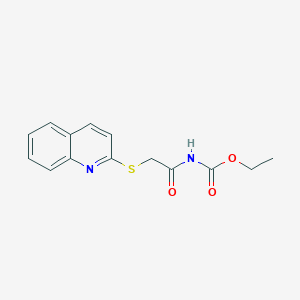
![6-(Furan-2-yl)-2-{[2-oxo-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14166653.png)
